- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species, Tetrahedron, 2010, 66(31), 5745-5752

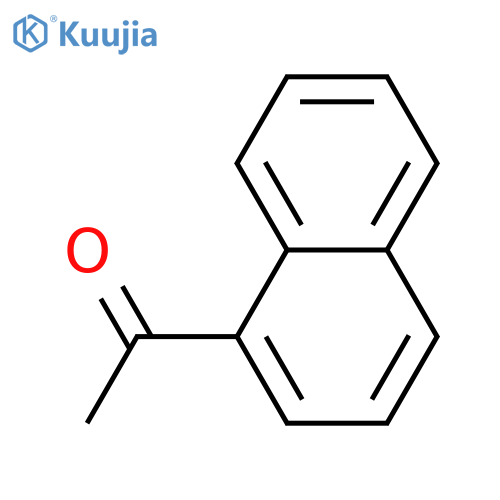

Cas no 941-98-0 (1-Acetylnaphthalene)

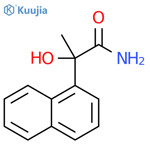

1-Acetylnaphthalene structure

상품 이름:1-Acetylnaphthalene

1-Acetylnaphthalene 화학적 및 물리적 성질

이름 및 식별자

-

- 1'-Acetonaphthone

- 1-(1-naphthyl)ethanone

- 1-Acetonaphthalene

- 1-acetyl naphthalene

- Methyl 1-Naphthyl Ketone

- Alpha-Acetonaphthone

- 1-Acetonaphthone

- 1-naphthalen-1-ylethanone

- 1'-Acetylnaphthalene

- α-Acetonaphthone

- Acetonaphthone

- 1-Acetylnaphthalene

- 1-(naphthalen-1-yl)ethanone

- 1-(1-Naphthalenyl)ethanone

- Ethanone, 1-(1-naphthalenyl)-

- 1-Naphthyl methyl ketone

- 1-(naphthalen-1-yl)ethan-1-one

- alpha-Naphthyl methyl ketone

- alpha-Acetylnaphthalene

- acetylnaphthalene

- Methyl alpha-naphthyl ketone

- 1`-Acetonaphthone

- .alpha.-Acetonaphthone

- .alpha.-Acetylnaphthalene

- 1-naphthalen-1-yl-eth

- 1-(1-Naphthalenyl)ethanone (ACI)

- 1′-Acetonaphthone (6CI, 8CI)

- 1-(Naphthalen-4-yl)ethanone

- Methyl α-naphthyl ketone

- NSC 7659

- α-Acetylnaphthalene

- α-Naphthyl methyl ketone

-

- MDL: MFCD00004013

- 인치: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3

- InChIKey: QQLIGMASAVJVON-UHFFFAOYSA-N

- 미소: O=C(C)C1C2C(=CC=CC=2)C=CC=1

- BRN: 1100618

계산된 속성

- 정밀분자량: 170.07300

- 동위원소 질량: 170.073

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 1

- 복잡도: 197

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 2

- 소수점 매개변수 계산 참조값(XlogP): 2.9

- 토폴로지 분자 극성 표면적: 17.1

실험적 성질

- 색과 성상: Powder

- 밀도: 1.12 g/mL at 25 °C(lit.)

- 융해점: 10.5 °C (lit.)

- 비등점: 298°C(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: n20/D 1.628(lit.)

- PH값: 6.5-7.0 (H2O)

- 용해도: 0.2g/l

- 수용성: 불용했어

- PSA: 17.07000

- LogP: 3.04240

- 용해성: 에탄올, 에틸에테르, 트리클로로메탄, 아세톤에 용해되며 물에 용해되지 않는다.

1-Acetylnaphthalene 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302,H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:2

- 위험 범주 코드: 22-36/37/38

- 보안 지침: S26-S36

- 포카표 F사이즈:3

- RTECS 번호:AL2982800

-

위험물 표지:

- 위험 용어:R22; R36/37/38

- TSCA:Yes

- 저장 조건:Sealed in dry,Room Temperature

1-Acetylnaphthalene 세관 데이터

- 세관 번호:2914399090

- 세관 데이터:

?? ?? ??:

2914399090개요:

2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

1-Acetylnaphthalene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047084-100g |

1-Acetylnaphthalene |

941-98-0 | 98% | 100g |

¥69.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-25G |

1'-Acetonaphthone |

941-98-0 | >98.0%(GC) | 25g |

¥200.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-500G |

1'-Acetonaphthone |

941-98-0 | >98.0%(GC) | 500g |

¥1190.00 | 2024-04-15 | |

| City Chemical | A477-100GM |

1'-Acetonaphthone |

941-98-0 | 95% | 100gm |

$24.91 | 2023-09-19 | |

| eNovation Chemicals LLC | D389319-500g |

1-Acetonaphthone |

941-98-0 | 97% | 500g |

$245 | 2024-05-24 | |

| eNovation Chemicals LLC | D584084-1kg |

1'-Acetonaphthone |

941-98-0 | 95% | 1kg |

$518 | 2024-05-24 | |

| Enamine | EN300-19188-0.5g |

1-(naphthalen-1-yl)ethan-1-one |

941-98-0 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Life Chemicals | F0001-2262-2.5g |

1'-Acetonaphthone |

941-98-0 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-500g |

1-Acetylnaphthalene |

941-98-0 | 97% | 500g |

¥268.0 | 2023-09-08 | |

| Fluorochem | 079037-100g |

1'-Acetonaphthone |

941-98-0 | 97% | 100g |

£31.00 | 2022-03-01 |

1-Acetylnaphthalene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: Tempo , Copper(II) triflate , 5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ; 0.5 h, 25 °C

참조

- Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcohols, Tetrahedron, 2014, 70(52), 9791-9796

합성회로 3

반응 조건

1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C

참조

- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols, ChemCatChem, 2014, 6(6), 1612-1616

합성회로 4

반응 조건

1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 20 h, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

참조

- Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefins, Journal of the American Chemical Society, 2012, 134(1), 443-452

합성회로 5

반응 조건

1.1 Catalysts: Sodium tungsten oxide (Na2WO4) , Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ; rt → 90 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C

참조

- A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanol, Synlett, 2005, (5), 872-874

합성회로 6

반응 조건

1.1 Reagents: Oxygen Catalysts: Sodium chloride , Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile , Water ; 20 h, 1 atm, 70 °C

참조

- Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalyst, Chemical Communications (Cambridge, 2018, 54(72), 10164-10167

합성회로 7

반응 조건

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide , 2-Iodobenzenesulfonic acid Solvents: Water ; 2 h, rt

참조

- 2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperature, Journal of Chemical Research, 2014, 38(7), 427-431

합성회로 8

반응 조건

1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane

참조

- γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcohols, Synthetic Communications, 2001, 31(8), 1253-1256

합성회로 9

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide , Iron(III) acetylacetonate Solvents: Ethyl acetate , Water ; 20 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

참조

- Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide, Tetrahedron Letters, 2013, 54(40), 5477-5480

합성회로 10

반응 조건

1.1 Reagents: Silver acetate Solvents: Dimethylformamide

1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

참조

- Hofmann rearrangement of α-hydroxyamides, Archives of Pharmacal Research, 1994, 17(6), 490-1

합성회로 11

합성회로 12

반응 조건

1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt

참조

- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

참조

- Ionic liquid-promoted regioselective catalysis by palladium, Proceedings - Electrochemical Society, 2006, 2004, 2004-24

합성회로 15

반응 조건

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt

참조

- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone, Chemistry - A European Journal, 2009, 15(42), 11091-11094

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 20 h, 55 °C

1.2 Catalysts: Platinum

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.2 Catalysts: Platinum

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

참조

- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428

합성회로 18

반응 조건

1.1 Reagents: Triethylamine Catalysts: Lead diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether, Journal of Organic Chemistry, 1990, 55(11), 3654-5

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid , Water ; 5 h, 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

참조

- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones, New Journal of Chemistry, 2015, 39(11), 8763-8770

1-Acetylnaphthalene Raw materials

- Benzenesulfonic acid, 4-methyl-, [1-(1-naphthalenyl)ethylidene]hydrazide

- Methyllithium (1.6M in Diethyl Ether)

- Naphthalene, 1-(1-butoxyethenyl)-

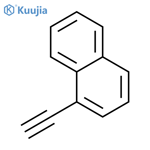

- 1-Ethynylnaphthalene

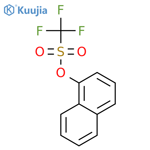

- 1-NAPHTHYL TRIFLATE

- 1-Ethylnaphthalene

- α-Hydroxy-α-methyl-1-naphthaleneacetamide

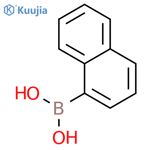

- 1-Naphthylboronic acid

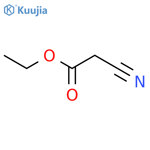

- ethyl 2-cyanoacetate

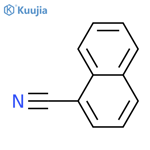

- 1-Cyanonaphthalene

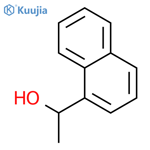

- 1-(1-Naphthyl)ethanol

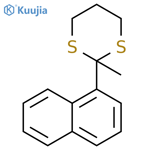

- 1,3-Dithiane, 2-methyl-2-(1-naphthalenyl)-

1-Acetylnaphthalene Preparation Products

1-Acetylnaphthalene 공급 업체

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

(CAS:941-98-0)

주문 번호:SDF386

인벤토리 상태:in Stock

재다:25KG,200KG,1000KG

순결:99%

마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 14:57

가격 ($):

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

(CAS:941-98-0)

주문 번호:SFD390

인벤토리 상태:in Stock

재다:25KG,200KG,1000KG

순결:99%

마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:01

가격 ($):

1-Acetylnaphthalene 관련 문헌

-

1. Concise synthesis of ketoallyl sulfones through an iron-catalyzed sequential four-component assemblyFuhong Xiao,Chao Liu,Dahan Wang,Huawen Huang,Guo-Jun Deng Green Chem. 2018 20 973

-

Atul Goel,Gaurav Taneja,Ashutosh Raghuvanshi,Ruchir Kant,Prakas R. Maulik Org. Biomol. Chem. 2013 11 5239

-

Robert Bujok,Marcin Wiszniewski,Piotr Cmoch,Zbigniew Wróbel New J. Chem. 2018 42 3260

-

Md. Bakibillah,Sahin Reja,Kaushik Sarkar,Deboshmita Mukherjee,Rajesh Kumar Das New J. Chem. 2023 47 13655

-

Fuling Liu,Yuwen Xu,Lianming Zhao,Liangliang Zhang,Wenyue Guo,Rongming Wang,Daofeng Sun J. Mater. Chem. A 2015 3 21545

941-98-0 (1-Acetylnaphthalene) 관련 제품

- 93-08-3(2'-Acetonaphthone)

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 28418-86-2(1-(1-Methylnaphthalen-4-yl)ethanone)

- 10210-32-9(2-Acetylanthracene)

- 642-29-5(1-Benzoylnaphthalene)

- 2039-76-1(3-Acetylphenanthrene)

- 5960-69-0(2-Acetylphenanthrene)

- 3264-21-9(1-Acetylpyrene)

- 24875-94-3(1-(6-methylnaphthalen-2-yl)ethanone)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:941-98-0)1'-Acetylnaphthalene

순결:98%

재다:Company Customization

가격 ($):문의

Suzhou Senfeida Chemical Co., Ltd

(CAS:941-98-0)1'-Acetonaphthone

순결:99.9%

재다:200kg

가격 ($):문의